molecular formula C16H16N2S B11852336 N-Isopropyl-2-(2-thienyl)-4-quinolinamine CAS No. 853310-81-3

N-Isopropyl-2-(2-thienyl)-4-quinolinamine

Cat. No.: B11852336
CAS No.: 853310-81-3
M. Wt: 268.4 g/mol
InChI Key: LISJKPGIWLJFEX-UHFFFAOYSA-N
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Description

N-Isopropyl-2-(2-thienyl)-4-quinolinamine is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, substituted with an isopropyl group and a thienyl group. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropyl-2-(2-thienyl)-4-quinolinamine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Thienyl Group: The thienyl group can be introduced via a Friedel-Crafts acylation reaction, where thiophene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Isopropylation: The final step involves the alkylation of the quinoline derivative with isopropyl halide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl-2-(2-thienyl)-4-quinolinamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the thienyl group, using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid)

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives

    Reduction: Reduced quinoline derivatives

    Substitution: Halogenated or nitrated thienyl-quinoline derivatives

Scientific Research Applications

N-Isopropyl-2-(2-thienyl)-4-quinolinamine has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-Isopropyl-2-(2-thienyl)-4-quinolinamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-Isopropyl-2-(2-thienyl)-4-quinolinecarboxamide
  • N-Isopropyl-2-(2-thienyl)isonicotinamide

Uniqueness

N-Isopropyl-2-(2-thienyl)-4-quinolinamine is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and development.

Properties

CAS No.

853310-81-3

Molecular Formula

C16H16N2S

Molecular Weight

268.4 g/mol

IUPAC Name

N-propan-2-yl-2-thiophen-2-ylquinolin-4-amine

InChI

InChI=1S/C16H16N2S/c1-11(2)17-14-10-15(16-8-5-9-19-16)18-13-7-4-3-6-12(13)14/h3-11H,1-2H3,(H,17,18)

InChI Key

LISJKPGIWLJFEX-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=CC(=NC2=CC=CC=C21)C3=CC=CS3

Origin of Product

United States

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